molecular formula C16H23N5O3S B5607327 N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea

N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea

Cat. No. B5607327
M. Wt: 365.5 g/mol
InChI Key: ULXQADMSSKIDAF-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by complex molecular structures that often exhibit unique chemical and physical properties. These properties make them subjects of interest in various fields of scientific research, especially in understanding their synthesis, molecular structure, reactions, and inherent chemical and physical characteristics.

Synthesis Analysis

The synthesis of compounds similar to the one mentioned involves intricate processes that may include reactions like Ugi reactions, which facilitate the combination of multiple reactants to form complex products. For instance, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones can undergo Ugi reactions to yield specific Ugi adducts, which upon further reactions, lead to the formation of cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of complex compounds. For example, the crystal structure analysis of related compounds has shown the presence of dimethyl sulfoxide (DMSO) solvent molecules and highlighted the structural geometry, which often involves intermolecular hydrogen bonds and π-π stacking interactions (Zhang, Zhang, Chen, Li, & Chai, 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through their interactions with various reagents. Nucleophilic reagents, for instance, can rapidly cleave specific rings in the compound, leading to significant transformations. The formation of products through reactions with benzylamine or conversion in solvents like carbon tetrachloride illustrates the compound's reactivity and potential for generating diverse chemical structures (Golding & Hall, 1975).

properties

IUPAC Name

1,1-dimethyl-3-[2-oxo-2-[(1S,5R)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-19(2)16(24)17-5-14(22)20-6-11-3-4-13(8-20)21(15(11)23)7-12-9-25-10-18-12/h9-11,13H,3-8H2,1-2H3,(H,17,24)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQADMSSKIDAF-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC(=O)N1CC2CCC(C1)N(C2=O)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NCC(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.